4-(Hydroxymethyl)benzohydrazide
Description
Contextualization of Benzohydrazide (B10538) Frameworks in Organic and Medicinal Chemistry
The benzohydrazide scaffold is a well-established and versatile framework in the fields of organic and medicinal chemistry. pensoft.netthepharmajournal.com Hydrazides, characterized by the R-C(=O)-NH-NH2 functional group, and their derivatives, particularly hydrazones formed through condensation with carbonyl compounds, are recognized for their wide spectrum of biological activities. thepharmajournal.comnih.govnih.gov This has led to their consideration as potential pharmacophores or lead compounds in drug discovery. thepharmajournal.com
The significance of the benzohydrazide moiety is underscored by its presence in various pharmacologically active agents. For instance, isoniazid, a primary drug for tuberculosis treatment, and nialamide, an antidepressant, both feature this critical structural unit. pensoft.net The reactivity of the hydrazide group allows for the straightforward synthesis of a vast library of derivatives, which has been a fruitful strategy for identifying new compounds with diverse therapeutic applications. thepharmajournal.com Research has consistently demonstrated that benzohydrazide derivatives possess a remarkable range of biological properties, as detailed in the table below.
| Biological Activity | Description |
| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. thepharmajournal.com |
| Anticancer | Cytotoxic activity has been observed against several human cancer cell lines. thepharmajournal.com |
| Anti-inflammatory | Certain derivatives have shown potential in modulating inflammatory pathways. thepharmajournal.com |
| Anticonvulsant | Activity against convulsions has been reported in preclinical models. thepharmajournal.com |
| Antitubercular | The framework is central to some of the most effective anti-tuberculosis drugs. thepharmajournal.com |
| Enzyme Inhibition | Benzohydrazide derivatives have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO). pensoft.net |
| Antioxidant | The ability to scavenge free radicals and chelate metals contributes to their antioxidant potential. pensoft.net |
This broad range of activities has cemented the benzohydrazide framework as a privileged structure in the design and synthesis of new bioactive molecules. pensoft.netthepharmajournal.com
Significance of the Hydroxymethyl Moiety in Molecular Design and Reactivity
The hydroxymethyl group (-CH2-OH) is a simple yet impactful functional group in molecular design. nih.gov Though small, its introduction into a molecule can significantly alter its physicochemical and biological properties. As a primary alcohol, it can participate in hydrogen bonding, which can influence a molecule's conformation, solubility, and interaction with biological targets. nih.gov
In the context of drug design, the hydroxymethyl group can be a key player in a molecule's pharmacodynamic and pharmacokinetic profile. It can serve as a handle for further chemical modification or act as a crucial point of interaction with a receptor or enzyme active site. For example, the hydroxymethyl group is a feature in some antiviral and anticancer agents where it is essential for the molecule's activation through phosphorylation.
Delineation of Key Research Avenues for 4-(Hydroxymethyl)benzohydrazide and its Structural Analogs
Given the established importance of both the benzohydrazide core and the hydroxymethyl group, research into this compound and its structural analogs has logically followed specific trajectories. The primary research avenue involves leveraging the reactivity of the hydrazide moiety to create more complex molecules, mainly hydrazone derivatives. This is often achieved through the condensation reaction of the parent hydrazide with a variety of aldehydes and ketones. nih.govchemmethod.com
The resulting hydrazide-hydrazones are then subjected to screening for a range of biological activities. A significant body of research on the closely related analog, 4-hydroxybenzohydrazide, provides a clear blueprint for the investigation of this compound. These studies reveal that the primary research focus is on enzyme inhibition and antimicrobial applications.
Key research avenues are summarized below:
Synthesis of Hydrazone Derivatives: The condensation of this compound with various substituted aromatic and heterocyclic aldehydes is a primary step to generate a library of novel compounds. nih.govchemmethod.comnih.gov This approach allows for systematic exploration of structure-activity relationships.
Enzyme Inhibition Studies: A major focus is the evaluation of these derivatives as inhibitors of clinically relevant enzymes. Research on analogous compounds has identified potent inhibitors for several enzyme classes. nih.govmdpi.commdpi.com
| Target Enzyme Class | Examples | Therapeutic Relevance |
| Oxidoreductases | Laccase, Monoamine Oxidase (MAO-A & MAO-B) | Antifungal, Neurodegenerative diseases nih.govmdpi.com |
| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's disease mdpi.com |
| Lyases | β-Secretase (BACE-1) | Alzheimer's disease mdpi.com |
Antimicrobial and Antifungal Activity: Derivatives are frequently screened for their ability to inhibit the growth of pathogenic bacteria and fungi. researchgate.netnih.gov The structural modifications on the aldehyde portion of the hydrazone can lead to potent and selective antimicrobial agents. researchgate.netnih.gov
Antioxidant Activity Evaluation: The potential of these compounds to act as antioxidants is another significant area of investigation, often assessed using assays like DPPH and ABTS radical scavenging. pensoft.net
In essence, this compound serves as a versatile building block. The primary research direction is its chemical modification, predominantly into hydrazones, to explore and identify novel compounds with potential therapeutic applications, particularly as enzyme inhibitors and antimicrobial agents.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)7-3-1-6(5-11)2-4-7/h1-4,11H,5,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJZXMIQREUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Crystallographic Characterization of 4 Hydroxymethyl Benzohydrazide and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-(hydroxymethyl)benzohydrazide, both ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as two doublets, a characteristic AA'BB' system. The chemical shifts can be predicted based on data from analogous structures like methyl (4-hydroxymethyl)benzoate. chemicalbook.com The protons of the hydroxymethyl group (-CH₂OH) would give a singlet, while the hydroxyl proton (-OH) would also be a singlet, with its chemical shift being concentration and solvent dependent. The hydrazide group protons (-CONHNH₂ ) are also expected to appear as distinct singlets, which may broaden or exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show signals for each unique carbon atom. The chemical shifts for the aromatic carbons are influenced by the electron-donating hydroxymethyl group and the electron-withdrawing carbohydrazide (B1668358) group. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield position, typically in the range of 160-170 ppm, a characteristic feature of hydrazides. nih.govresearchgate.net
Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm are relative to TMS and may vary based on solvent and experimental conditions.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic H (ortho to -CONHNH₂) | ~7.8-8.0 (d, 2H) | - |
| Aromatic H (ortho to -CH₂OH) | ~7.4-7.5 (d, 2H) | - |
| -CH₂OH | ~4.6-4.8 (s, 2H) | ~63-65 |
| -CH₂OH | Variable (s, 1H) | - |
| -CONH - | ~9.5-11.5 (s, 1H) | - |
| -NHNH₂ | ~4.4-4.6 (s, 2H) | - |
| C =O | - | ~165-168 |
| Aromatic C -CONHNH₂ | - | ~132-134 |
| Aromatic C -CH₂OH | - | ~142-144 |
| Aromatic C -H (ortho to -CONHNH₂) | - | ~127-129 |
| Aromatic C -H (ortho to -CH₂OH) | - | ~126-128 |
Vibrational Analysis via Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of functional groups within a molecule, providing a characteristic "fingerprint." The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, C=O, and aromatic C-H bonds. The positions of these bands are well-documented for related structures like benzohydrazide (B10538) and its derivatives. nih.govresearchgate.net
The presence of both hydroxyl (-OH) and amine (-NH₂) groups will result in strong, broad absorption bands in the high-frequency region (3200-3500 cm⁻¹). The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong and sharp peak typically found around 1640-1660 cm⁻¹, confirming the keto form of the hydrazide in the solid state. osti.gov The N-H bending vibration (Amide II band) usually appears near 1530-1550 cm⁻¹.
Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Hydroxyl | 3200-3400 | Strong, Broad |
| N-H Stretch | Amine (asymmetric & symmetric) | 3200-3350 | Strong |
| Aromatic C-H Stretch | Ar-H | 3000-3100 | Medium |
| Aliphatic C-H Stretch | -CH₂- | 2850-2960 | Medium |
| C=O Stretch (Amide I) | Carbonyl | 1640-1660 | Strong, Sharp |
| N-H Bend (Amide II) | Amine | 1530-1550 | Medium-Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450-1600 | Medium-Weak |
| C-O Stretch | Alcohol | 1000-1260 | Medium-Strong |
Molecular Weight and Fragmentation Analysis using Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
The molecular formula of this compound is C₈H₁₀N₂O₂. Its calculated monoisotopic mass is approximately 166.0742 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 166 or 167, respectively.
The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of the hydrazino group (-NHNH₂) to form a stable acylium ion corresponding to the 4-(hydroxymethyl)benzoyl moiety (m/z 135).
Loss of water: Dehydration from the hydroxymethyl group, leading to a fragment at m/z 148.
Cleavage of the C-N bond: Fission of the bond between the carbonyl carbon and the nitrogen, resulting in a 4-(hydroxymethyl)phenylcarbonyl fragment (m/z 135) and a hydrazino radical.
Loss of formaldehyde: Cleavage involving the benzylic group could lead to the loss of CH₂O (30 Da).
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion (m/z) | Proposed Structure / Loss |
| 167 | [M+H]⁺ (Protonated Molecule) |
| 166 | [M]⁺ (Molecular Ion) |
| 149 | [M-NH₃]⁺ |
| 135 | [M-NHNH₂]⁺ or [HOCH₂C₆H₄CO]⁺ |
| 107 | [HOCH₂C₆H₄]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structure of its close analog, 4-hydroxybenzohydrazide, provides significant insight. nih.gov
The crystal structure of 4-hydroxybenzohydrazide reveals that the molecule is not perfectly planar, with a dihedral angle between the benzene ring and the hydrazide group. researchgate.net The solid-state architecture is dominated by a network of intermolecular hydrogen bonds. Specifically, N-H···O and O-H···N interactions link adjacent molecules, creating a stable supramolecular assembly. researchgate.netnih.gov
For this compound, a similar hydrogen-bonding network is anticipated. The terminal -NH₂ group and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. Crucially, the additional hydroxymethyl group (-CH₂OH) introduces another site for hydrogen bonding (both as a donor and an acceptor), which would likely lead to a more complex and robust three-dimensional network compared to its 4-hydroxy analog. This could influence physical properties such as melting point and solubility.
Crystallographic Data for the Analog 4-Hydroxybenzohydrazide researchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 5.0587 (2) |
| b (Å) | 17.2149 (9) |
| c (Å) | 7.8178 (5) |
| β (°) | 93.489 (2) |
| Volume (ų) | 679.55 (6) |
| Z | 4 |
| Key Interactions | N—H⋯O and O—H⋯N hydrogen bonds |
Investigations into the Biological Activities and Mechanistic Aspects of 4 Hydroxymethyl Benzohydrazide Analogs
Evaluation of Antimicrobial Efficacy
Benzohydrazide (B10538) derivatives have been recognized for their wide range of biological activities, including antibacterial and antifungal properties. thepharmajournal.com The core structure of these compounds provides a versatile scaffold for chemical modifications, leading to the development of analogs with enhanced antimicrobial potential.
Numerous studies have demonstrated the in vitro antibacterial efficacy of 4-(hydroxymethyl)benzohydrazide analogs against a spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
One study synthesized a series of 4-hydroxy-Nʹ-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs and evaluated their antibacterial activity. The results indicated that all tested compounds exhibited significant antibacterial action. Notably, the compound AR7, identified as Nʹ-(3,4,5-trimethoxybenzylidene)-4-hydroxybenzohydrazide, was found to be the most potent antimicrobial agent against Escherichia coli and Staphylococcus aureus. bibliomed.org
Another investigation into benzohydrazide derivatives confirmed their antibacterial potential against a panel of bacteria, including S. aureus, Enterococcus faecalis, Bacillus subtilis, E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. umsha.ac.irumsha.ac.ir The study utilized the agar well-diffusion method to assess the antibacterial activity, revealing that the synthesized compounds were effective against the tested bacterial isolates. umsha.ac.ir
Furthermore, research on N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazide and N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide demonstrated their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. unair.ac.id The addition of halogen groups and the azomethine group is thought to enhance the antimicrobial properties of these derivatives. unair.ac.id
The following table summarizes the antibacterial activity of selected this compound analogs against various pathogenic microorganisms.
| Compound/Analog | Target Microorganism | Activity/Observation |
| Nʹ-(3,4,5-trimethoxybenzylidene)-4-hydroxybenzohydrazide (AR7) | Escherichia coli, Staphylococcus aureus | Most potent antimicrobial activity in the series tested. bibliomed.org |
| Benzohydrazide derivatives | S. aureus, E. faecalis, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa | Desired antibacterial activities observed. umsha.ac.irumsha.ac.ir |
| N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis, Escherichia coli | Exhibited antibacterial activity. unair.ac.id |
| N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis, Escherichia coli | Exhibited antibacterial activity. unair.ac.id |
The antibacterial mechanism of benzohydrazide derivatives is believed to be multifactorial. The presence of the azomethine group (-N=CH-) is considered a key pharmacophore responsible for their antimicrobial activity. unair.ac.id It is proposed that this group can interfere with bacterial cell wall synthesis or disrupt cell membrane integrity.
One proposed mechanism suggests that the lipophilicity of the benzohydrazide derivatives allows them to penetrate the bacterial cell membrane more effectively. unair.ac.id The addition of certain functional groups can enhance this lipophilic character, leading to increased antibacterial potency.
Furthermore, the structure of benzohydrazides is inspired by compounds like chalcones, which are known to interact with and penetrate bacterial cell walls due to their smaller molecular size. aip.org This suggests that benzohydrazide analogs may exert their antibacterial effect by a similar mechanism of disrupting the bacterial cell envelope.
Assessment of Antioxidant Potential
In addition to their antimicrobial properties, this compound analogs have been investigated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS).
Several studies have employed in vitro assays to evaluate the direct radical scavenging activities of these compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose.
In a study of 4-hydroxy-Nʹ-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs, compound AR8 was identified as having the maximum DPPH radical scavenging activity. bibliomed.org Another study on hydrazide-hydrazone derivatives of 4-hydroxybenzohydrazide also demonstrated moderate radical-scavenging capacities in the DPPH assay. pensoft.net
The hydrogen peroxide scavenging assay is another method used to assess antioxidant potential. In the same study of 4-hydroxy-Nʹ-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs, compound AR10 showed the highest activity in the hydrogen peroxide scavenging assay. bibliomed.org This indicates that different analogs may have varying efficacy in scavenging different types of free radicals.
The following table presents data on the radical scavenging activities of selected this compound analogs.
| Compound/Analog | Assay | Activity/Observation |
| AR8 | DPPH radical scavenging | Maximum activity in the series. bibliomed.org |
| AR10 | Hydrogen peroxide scavenging | Maximum activity in the series. bibliomed.org |
| ohbh4 (condensed with 3-fluorobenzaldehyde) | DPPH radical scavenging | Most promising radical-scavenging capacity in the tested series. pensoft.net |
The antioxidant activity of this compound analogs is closely linked to their chemical structure. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring is believed to enhance their radical scavenging capabilities. bibliomed.org These groups can donate a hydrogen atom to stabilize free radicals.
The high antioxidant activity of compounds such as AR3, AR7, AR6, AR8, and AR9 in one study was attributed to the presence of methoxy and alkyl/aryl groups, which enhance the stabilization of the radical generated during oxidation. bibliomed.org This suggests that the position and nature of substituents on the phenyl ring play a crucial role in determining the antioxidant potential of these compounds. The study also noted that there was no direct correlation between the results obtained from the DPPH and hydrogen peroxide scavenging assays, implying that different mechanisms are involved in these two antioxidant determination methods. bibliomed.org
Enzyme Inhibition Studies
The inhibitory effects of benzohydrazide derivatives on various enzymes have also been a subject of research. These studies aim to identify potential therapeutic applications for these compounds in diseases where enzyme dysregulation is a key factor.
Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are relevant in the context of Alzheimer's disease. nih.gov While not specifically this compound, this research highlights the potential of the broader benzohydrazide class as enzyme inhibitors.
Similarly, other studies have explored the enzyme-inhibiting properties of hydrazones derived from 4-hydroxybenzohydrazide. These compounds have been studied as potential inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer cell proliferation. nih.gov
Molecular docking studies have also been employed to predict the binding affinities of hydrazide-hydrazones within the active sites of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). pensoft.net One such in silico study suggested that a particular 4-hydroxybenzhydrazide derivative could act as a dual inhibitor of both MAO-B and AChE. pensoft.net
It is important to note that while the broader class of benzohydrazides shows promise as enzyme inhibitors, more specific research is needed to fully elucidate the enzyme inhibition profile of this compound and its direct analogs.
Modulation of Enzyme Activity (e.g., Laccase from Trametes versicolor)
Analogs of this compound, specifically hydrazide-hydrazone derivatives of 4-hydroxybenzohydrazide, have been identified as inhibitors of laccase from the white-rot fungus Trametes versicolor. Laccase is a copper-containing enzyme involved in various biochemical processes, including pathogenesis in plants mdpi.comnih.gov. By inhibiting this enzyme, these compounds can potentially mitigate the activity of plant pathogens nih.govnih.gov.
Studies have shown that certain 4-hydroxybenzhydrazide (4-HBAH) derivatives exhibit micromolar activity against laccase, with inhibition constants (Ki) ranging from 24 to 674 µM mdpi.com. The core structure of these hydrazide-hydrazones, which feature a carbon-nitrogen double bond adjacent to a hydrazine (B178648) group, is crucial for their inhibitory function nih.gov. It is the derivatization of the basic hydrazide structure into a hydrazone that imparts this inhibitory capability; for instance, the parent compound 4-hydroxybenzoic acid (4-HBA) does not inhibit the enzyme but instead acts as a natural mediator in laccase-catalyzed reactions mdpi.comnih.gov. The inhibition of laccase by these analogs highlights their potential as regulators of enzymatic activity, which could be harnessed for applications such as protecting oilseed crops from phytopathogenic fungi nih.gov.
Kinetic Characterization of Enzyme-Inhibitor Interactions
Kinetic studies are essential for understanding how inhibitors interact with enzymes. For the hydrazide-hydrazone analogs of this compound, kinetic analyses have been performed to determine the type of inhibition and the inhibition constants (Ki) against laccase from Trametes versicolor mdpi.com. These experiments are typically conducted in an aqueous or aqueous-organic solution to ensure the solubility of the test compounds mdpi.com.
The results of these kinetic studies have consistently pointed towards a competitive type of inhibition for the active 4-hydroxybenzohydrazide derivatives mdpi.comnih.gov. In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. The determination of kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat) in the presence and absence of the inhibitor allows for the calculation of the Ki value, which quantifies the inhibitor's potency umaine.edu. For a series of seven 4-hydroxybenzhydrazide derivatives, the Ki values were found to be in the micromolar range, indicating effective binding to the laccase active site mdpi.com.
| Compound Type | Inhibition Type | Inhibition Constant (Ki) Range |
|---|---|---|
| 4-Hydroxybenzhydrazide (4-HBAH) Derivatives | Competitive | 24 - 674 µM |
| 4-Hydroxybenzoic Acid (4-HBA) | No Inhibition (Mediator) | N/A |
Insights into Binding Modes and Inhibition Mechanisms
To understand the inhibition mechanism at a molecular level, molecular docking and modeling studies have been employed mdpi.comnih.gov. These computational techniques provide insights into how the inhibitor molecules fit into the enzyme's active site and the specific interactions that stabilize the enzyme-inhibitor complex unifi.it. Laccase from Trametes versicolor is a "blue" oxidase containing four copper atoms (Type 1, 2, and 3) in its active site, which are crucial for its catalytic activity nih.gov.
Molecular docking studies on 4-hydroxybenzohydrazide-hydrazone inhibitors have elucidated their binding mechanism. These inhibitors are predicted to bind within the substrate-binding pocket of laccase mdpi.com. The binding is stabilized by a network of interactions, including van der Waals forces and hydrogen bonds with amino acid residues lining the active site cavity unifi.it. The competitive inhibition mechanism observed in kinetic studies is supported by these docking results, which show the inhibitor occupying the same space as the natural substrate, thus blocking its access to the catalytic copper atoms mdpi.comnih.gov. The specific orientation and interactions of the inhibitor within the active site are determined by the various substituents on the hydrazone's benzylidene unit mdpi.com.
Coordination Chemistry with Metal Ions and Biological Implications
The chemical structure of hydrazides and their hydrazone derivatives, featuring carbonyl (C=O) and imine (C=N) groups, makes them excellent chelating agents for metal ions nih.govsemanticscholar.org. This ability to form stable complexes with transition metals has significant biological implications.
Chelation Properties with Biologically Relevant Transition Metals
Hydrazides and their derivatives readily form coordination complexes with a variety of biologically relevant transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II) repec.orgnih.gov. The chelation typically occurs through the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine (imine) group repec.orgnih.gov. This bidentate coordination leads to the formation of stable complexes with diverse geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion and reaction conditions semanticscholar.orgrepec.org.
The functional groups within these ligands, specifically the nucleophilic nitrogen atoms and the electrophilic/nucleophilic carbon atoms of the C=N bond, enable this effective chelation nih.gov. The resulting metal complexes often possess distinct spectroscopic and physicochemical properties compared to the free ligands mdpi.comresearchgate.net. The formation of these robust coordination complexes is a key area of study, as it can dramatically alter the molecule's biological profile nih.gov.
Influence of Metal Complexation on Biological Activities
A significant body of research indicates that the biological activity of hydrazone ligands is often enhanced upon complexation with metal ions nih.govsemanticscholar.orgnih.gov. This enhancement is observed across various activities, including antimicrobial, antifungal, and anticancer effects nih.govresearchgate.netresearchgate.net. For example, the metal complexes of some hydrazone derivatives have shown superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the uncomplexed ligand semanticscholar.orgresearchgate.net.
The increased activity of the metal complexes is often attributed to chelation theory. Upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's penetration through the lipid layers of cell membranes, allowing it to interfere with cellular processes more effectively researchgate.net. For instance, copper(II) complexes of certain hydrazones have demonstrated potent cytotoxicity against cancer cell lines and the ability to cleave DNA, highlighting the profound impact of metal coordination on biological function nih.gov.
| Metal Ion | Ligand Type | Observed Biological Effect | Reference |
|---|---|---|---|
| Copper(II) | Hydrazone | Enhanced anticancer and antimicrobial activity | nih.gov |
| Nickel(II) | (Z)-N'-(4-methoxybenzylidene)benzohydrazide | Higher activity against S. aureus, S. pyogenes, A. niger, and A. clavatus compared to the ligand | semanticscholar.org |
| Palladium(II) | (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide | Advanced microbial action compared to other metal complexes | repec.org |
| Various (Co, Ni, Cu, Zn, etc.) | Hydrazone | General enhancement of antimicrobial and antiproliferative activities | nih.govresearchgate.net |
Computational and Theoretical Studies of 4 Hydroxymethyl Benzohydrazide and Its Derivatives
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the potential interactions of small molecules like 4-(Hydroxymethyl)benzohydrazide with biological targets such as enzymes and receptors.
Studies on benzohydrazide (B10538) derivatives have demonstrated their potential to interact with various protein targets. For instance, derivatives of 4-hydroxybenzohydrazide have been investigated as potential inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases. pensoft.net Molecular docking simulations of these derivatives have identified key interactions within the active sites of these enzymes, often involving hydrogen bonding and hydrophobic interactions. pensoft.net For example, the hydroxyl group at the 4-position of the benzene (B151609) ring in 4-hydroxybenzohydrazide derivatives frequently participates in hydrogen bonding with amino acid residues in the enzyme's active site. It is plausible that the hydroxymethyl group of this compound would also engage in similar hydrogen bonding interactions.
In a study on other benzohydrazide derivatives, docking simulations with the InhA enzyme from Mycobacterium tuberculosis revealed that the benzohydrazide moiety is a common feature among many anti-tubercular agents. derpharmachemica.com The interaction energies calculated from these docking studies, often presented as docking scores, help in ranking potential inhibitors.
Table 1: Representative Molecular Docking Scores of Benzohydrazide Derivatives with Protein Targets
| Derivative | Protein Target | Docking Score (unitless) | Key Interacting Residues (Predicted) |
| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | InhA (M. tuberculosis) | Not Specified | Not Specified |
| (E)-N'-(2-hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide | InhA (M. tuberculosis) | Not Specified | Not Specified |
| 2-(benzamido) benzohydrazide derivative | Acetylcholinesterase (AChE) | Not Specified | Not Specified |
| 2-(benzamido) benzohydrazide derivative | Butyrylcholinesterase (BChE) | Not Specified | Not Specified |
Note: Specific docking scores for this compound are not available in the reviewed literature. The data presented is for illustrative purposes based on related compounds.
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic and geometric properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity.
For benzohydrazide and its derivatives, DFT calculations have been employed to determine optimized geometries, including bond lengths and angles, as well as electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is an important parameter that relates to the chemical reactivity and kinetic stability of a molecule.
A study on benzohydrazide predicted a near-planar structure with a cis conformation, where the amino group eclipses the carbonyl bond, as the most stable form. capes.gov.br This stability is attributed to conjugation between the phenyl ring and the hydrazide moiety. capes.gov.br The introduction of a hydroxymethyl group at the 4-position is not expected to significantly alter this fundamental conformation, although it will influence the molecule's electronic properties and intermolecular interactions.
Table 2: Calculated Electronic Properties of Benzohydrazide Analogs using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzohydrazide | Not Specified | Not Specified | Not Specified |
| 2-(benzamido) benzohydrazide derivative | Not Specified | Not Specified | Not Specified |
Note: Specific calculated values for this compound are not available in the reviewed literature. The table structure is provided for illustrative purposes.
Conformational Landscape Analysis and Molecular Dynamics Modeling
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. Molecular dynamics (MD) simulations provide a dynamic picture of these conformational changes over time, offering insights into how a molecule might behave in a biological environment.
Conformational analysis of benzohydrazide has shown that the molecule predominantly exists in a near-planar structure. capes.gov.br However, the rotation around the C-N and N-N bonds can lead to different conformers. A study on N- and C-methylated N-acylhydrazones revealed that methylation can significantly alter the preferred conformation, shifting it from an antiperiplanar to a synperiplanar arrangement. acs.org This highlights the sensitivity of the conformational landscape to substitution on the benzohydrazide scaffold. The hydroxymethyl group in this compound, with its own rotational freedom, would further add to the complexity of the conformational landscape.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for designing more potent molecules.
QSAR studies have been performed on various series of benzohydrazide derivatives to understand the structural requirements for different biological activities, including anticancer and antimalarial effects. nih.govunair.ac.id These studies typically use a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
For example, a QSAR study on benzylidene hydrazine (B178648) benzamide (B126) derivatives as anticancer agents identified the importance of descriptors such as Log S (logarithm of solubility) and MR (molar refractivity) in determining the activity against a human lung cancer cell line. unair.ac.id Another study on quinolinyl and acridinyl hydrazone derivatives as antimalarial agents found that topological and electronic descriptors played a crucial role. nih.gov
While a specific QSAR model for this compound derivatives is not available, the methodologies used in these studies could be applied to a series of such compounds to elucidate the key structural features governing their activity. The hydroxymethyl group would contribute to descriptors related to polarity, hydrogen bonding capacity, and size, which would likely be significant in any QSAR model.
Table 3: Representative Statistical Parameters from QSAR Models of Benzohydrazide Derivatives
| Activity | Statistical Method | R² | Q² | Key Descriptors |
| Anticancer (Lung Cancer) | Multiple Linear Regression | 0.849 | 0.61 | Log S, rerank, MR |
| Antimalarial | Multiple Linear Regression | 0.8456 | 0.7814 | T_N_O_3, IdAverage, chiV6chain, Most-vePotential, T_C_N_6 |
| Anti-diabetic | Principal Component Regression | Not Specified | Not Specified | Not Specified |
Note: This table presents examples of statistical parameters from QSAR studies on related benzohydrazide derivatives.
Future Prospects and Emerging Research Areas for 4 Hydroxymethyl Benzohydrazide
Development of Advanced Synthetic Methodologies
The synthesis of benzohydrazide (B10538) derivatives, including 4-(hydroxymethyl)benzohydrazide, has traditionally been achieved through the condensation of a corresponding ester (e.g., methyl 4-(hydroxymethyl)benzoate) with hydrazine (B178648) hydrate, often under reflux conditions. thepharmajournal.com While effective, this conventional method can require several hours of heating. thepharmajournal.comchemmethod.com Emerging research focuses on developing more efficient, rapid, and environmentally friendly synthetic routes.
Advanced methodologies that show promise include:
Microwave-Assisted Synthesis: This technique significantly accelerates chemical reactions by using microwave irradiation to generate heat. For the synthesis of similar p-hydroxybenzohydrazide, a lab-made microwave accomplished the reaction in just 3 minutes with a 93% yield, a substantial improvement over the 2-hour reflux method which yielded 65%. chemmethod.com This approach offers a dramatic reduction in reaction time and potentially an increase in yield. thepharmajournal.comchemmethod.com
Eco-Friendly Solvents: A shift towards greener chemistry involves replacing traditional organic solvents like ethanol (B145695) and methanol (B129727) with more benign alternatives. Water has been successfully used as a solvent for the synthesis of Schiff bases from 4-hydroxybenzohydrazide, demonstrating the feasibility of aqueous reaction media for this class of compounds. chemmethod.com
These advanced methods not only enhance the efficiency and sustainability of synthesizing this compound but also facilitate the rapid production of derivatives for further biological screening.
Table 1: Comparison of Synthetic Methods for Benzohydrazides
| Method | Typical Reaction Time | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Reflux | 2-7 hours | Ethanol/Methanol | Well-established, simple setup | thepharmajournal.comchemmethod.com |
| Microwave Irradiation | 2-10 minutes | Ethanol or Water | Drastically reduced reaction time, high yield | thepharmajournal.comchemmethod.com |
| Green Synthesis | Variable | Water | Environmentally friendly, reduced use of organic solvents | chemmethod.com |
Exploration of Novel Biological Targets and Therapeutic Applications
The benzohydrazide moiety is a recognized pharmacophore present in a wide range of biologically active compounds. thepharmajournal.com While research on this compound itself is nascent, studies on closely related analogues provide a roadmap for exploring its therapeutic potential. Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of activities, suggesting that this compound could serve as a valuable starting point for developing novel therapeutic agents.
Potential areas for exploration include:
Enzyme Inhibition: Derivatives of benzohydrazides are known to inhibit various enzymes. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov Other derivatives have shown inhibitory activity against urease, laccase, and thymidine (B127349) phosphorylase. nih.govnih.govnih.gov The this compound scaffold could be elaborated to target these or other clinically relevant enzymes.
Antimicrobial Activity: The hydrazide-hydrazone scaffold is a cornerstone in the development of agents against bacteria, fungi, and mycobacteria. thepharmajournal.comresearchgate.net Derivatives of 4-hydroxybenzohydrazide have shown potent activity against Mycobacterium tuberculosis H37Rv. thepharmajournal.com Furthermore, certain hydrazide-hydrazones act as growth inhibitors of phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential applications in agriculture. nih.gov
Anticancer Properties: Numerous benzohydrazide derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, including human colon and cervix carcinoma. thepharmajournal.com The exploration of this compound derivatives could lead to new compounds with antiproliferative effects. nih.gov
Table 2: Investigated Biological Activities of Benzohydrazide Analogs
| Compound Class | Biological Target/Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 4-(Trifluoromethyl)benzohydrazide Hydrazones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | nih.govnih.gov |
| 4-Hydroxybenzohydrazide Hydrazones | Mycobacterium tuberculosis | Tuberculosis | thepharmajournal.com |
| N′-Benzylidene-4-tert-butylbenzohydrazides | Urease | Gastric Ulcers, Infections | nih.gov |
| Hydrazide-Hydrazones | Laccase, Phytopathogenic Fungi | Agriculture, Bioremediation | nih.govnih.gov |
| Various Benzohydrazides | Human Cancer Cell Lines | Oncology | thepharmajournal.com |
Rational Design of Hybrid Molecules and Conjugates
A key strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. rsc.org This approach aims to yield compounds with improved affinity, selectivity, or a dual mechanism of action. The this compound structure is an excellent candidate for this strategy, with the hydroxymethyl group providing a convenient handle for conjugation and the benzohydrazide core serving as a biologically relevant anchor.
Future research directions include:
Combining with Heterocycles: Designing hybrids that incorporate potent heterocyclic motifs like benzimidazole (B57391) or pyrazole (B372694) is a promising avenue. researchgate.netnih.gov For example, benzimidazole-pyrazole hybrids have shown significant anti-inflammatory and anticancer activities. nih.gov A hybrid of this compound with such a heterocycle could result in a novel compound with synergistic or enhanced biological effects.
Dual-Target Inhibitors: By linking the this compound scaffold to a known inhibitor of another target, it may be possible to create dual-action drugs. This strategy is exemplified by the development of VEGFR-2/HDAC dual inhibitors for cancer therapy. researchgate.net
Improving Drug Properties: Conjugation can be used to modify the pharmacokinetic properties of a molecule. The hydroxymethyl group on the phenyl ring is a prime site for creating ester or ether linkages to other molecules, potentially improving solubility, stability, or targeting capabilities. This rational design approach is fundamental to creating the next generation of medicines with enhanced efficacy. rsc.org
The development of such hybrid compounds through techniques like click chemistry or standard condensation reactions represents a frontier in medicinal chemistry, where molecular architecture is precisely engineered for a specific biological purpose. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying 4-(Hydroxymethyl)benzohydrazide?
- Methodology : Synthesis typically involves condensation of 4-(hydroxymethyl)benzoyl chloride with hydrazine hydrate in ethanol under reflux. Purification is achieved via recrystallization from hot ethanol (95%), yielding needle-like crystals. This method minimizes impurities and ensures high crystallinity, as demonstrated for analogous benzohydrazides .
- Key Parameters :
| Solvent | Temperature | Yield | Crystal Morphology |
|---|---|---|---|
| Ethanol | Reflux | >90% | Colorless needles |
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEXII CCD diffractometer with CuKα radiation (λ = 0.72 Å). Data refinement employs SHELX and OLEX2 software, with hydrogen atoms located via Fourier difference maps or constrained geometrically. Space group assignments (e.g., monoclinic C2/c ) and lattice parameters (e.g., a = 24.70 Å, β = 118.05°) are critical for resolving molecular packing .
- Validation : R values (<0.04) and agreement factors (e.g., wR = 0.098) ensure structural reliability .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirms hydrazide proton signals (N–H at δ 9–10 ppm) and aromatic/CH₂OH groups.
- IR Spectroscopy : Identifies N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ = 179.22 for C₉H₁₃N₃O) .
Advanced Research Questions
Q. How can DFT calculations elucidate intermolecular interactions in this compound crystals?
- Methodology : Use B3LYP/6-31G(d,p) theory to partition lattice energy into electrostatic (Eele), polarization (Epol), dispersion (Edis), and repulsion (Erep) components. For example, Elattice = 216 kJ/mol, dominated by dispersion (44.2 kJ/mol) and hydrogen bonds (N–H⋯O/N) .
- Visualization : Interaction energy frameworks (e.g., Mercury software) highlight chains along [001] via fused R²²(6) and R²²(10) motifs .
Q. What strategies resolve discrepancies between experimental and computational lattice energies?
- Methodology :
Experimental Validation : Compare SC-XRD-derived hydrogen-bond geometries (e.g., N3–H3B⋯O1 = 2.614 Å) with DFT-optimized distances.
Energy Decomposition : Recalculate contributions using advanced models (e.g., D3 dispersion corrections) to address overestimation of Eele .
Thermal Analysis : Differential scanning calorimetry (DSC) correlates lattice stability with computed energies .
Q. How to design bioactive derivatives of this compound for targeted applications?
- Methodology :
- Structural Modification : Introduce substituents (e.g., pyridine, halogens) via Schiff base formation (e.g., condensation with aldehydes) to enhance antibacterial/antifungal activity .
- Bioactivity Screening :
| Derivative | Bioassay (IC₅₀/µM) | Target Activity |
|---|---|---|
| Pyridine-Schiff | 46.8 (AChE) | Cholinesterase inhibition |
| Bromo-substituted | 93% gall reduction | Anti-nematode |
- SAR Analysis : Electron-withdrawing groups (e.g., –CF₃) improve enzyme inhibition, while hydroxyl groups enhance nematicidal activity .
Data Contradiction Analysis
Q. How to address conflicting reports on hydrogen-bonding vs. dispersion forces in crystal stability?
- Resolution :
- Energy Contributions : For analogous compounds, hydrogen bonds contribute ~50% to lattice energy (Eele + Epol = 211.3 kJ/mol), while dispersion dominates non-polar interactions (Edis = 173.9 kJ/mol) .
- Experimental vs. Theoretical : Short contacts (e.g., C6–H6⋯O1 = 3.411 Å) may be underestimated in DFT but validated via Hirshfeld surface analysis .
Tables for Key Parameters
Table 1 : Lattice Energy Contributions (kJ/mol) for Benzohydrazide Derivatives
| Component | Eele | Epol | Edis | Erep |
|---|---|---|---|---|
| Value | 165.3 | 46.0 | 173.9 | 234.1 |
Table 2 : Antibacterial Activity of Benzohydrazide Derivatives
| Derivative | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
|---|---|---|
| Pyridine-Schiff | 12.5 | 6.25 |
| Bromo-substituted | 25.0 | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
